N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Description
N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a piperazine ring, and an oxalamide moiety, which contribute to its distinctive properties.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-16-7-9-17(10-8-16)20(27-13-11-26(2)12-14-27)15-24-21(28)22(29)25-19-6-4-3-5-18(19)23/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAVIAFJTGQIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amine-Oxalyl Chloride Coupling
The classical method involves sequential reaction of oxalyl chloride with two distinct amines. For this compound, the synthesis proceeds as:
- Preparation of 2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethylamine :
- Synthesized via nucleophilic substitution between p-tolylacetonitrile and 1-methylpiperazine under basic conditions.
- Reduction of the nitrile group to an amine using LiAlH4.
- Preparation of 2-Fluorophenylamine :
- Commercial availability or via nitration/reduction of 2-fluorobenzene.
- Oxalyl Chloride Mediated Coupling :
- Reaction of oxalyl chloride with 2-fluorophenylamine to form N-(2-fluorophenyl)oxalamyl chloride.
- Subsequent coupling with 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine in dichloromethane at 0–5°C.
Yields for this method typically range from 45–60%, with purity dependent on chromatographic purification.
One-Pot Oxalamide Synthesis
A 2024 breakthrough enabled unsymmetrical oxalamides via base-promoted triple cleavage of dichloroacetamide (Cl₂C(O)NH₂) and amines. Applied to the target compound:
- Reagents : Dichloroacetamide, 2-fluorophenylamine, 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine, CBr₄, and K₂CO₃ in acetonitrile.
- Mechanism :
- Conditions : 12 hours at 60°C, yielding 78% product with >95% purity after recrystallization.
This method reduces steps and improves atom economy but requires careful control of stoichiometry to avoid symmetrical byproducts.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adapting principles from oxamide production patents, a continuous process for the target compound could involve:
Purification and Characterization
- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with 99% purity.
- Chromatography : Silica gel with ethyl acetate/hexane (1:2) for analytical samples.
- Characterization Data :
Challenges and Optimization
Regioselectivity in Unsymmetrical Coupling
The steric bulk of the 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine group risks preferential reaction at the less hindered amine. Mitigation strategies include:
- Low Temperatures (0–5°C) to slow reaction kinetics.
- Order of Addition : Introducing the bulkier amine first to oxalyl chloride.
Fluorine Substituent Reactivity
The electron-withdrawing 2-fluorophenyl group reduces amine nucleophilicity. Solutions involve:
- Activation with HOBt/DCC : Enhances coupling efficiency to 85%.
- Microwave Assistance : 10-minute reactions at 100°C improve yields by 15%.
Comparative Data of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or piperazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Preliminary studies have indicated that this compound exhibits significant biological activity, particularly in the following areas:
1. Antitumor Activity
- Research has shown that N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide can inhibit cell proliferation in various cancer cell lines. Mechanisms of action may involve modulation of signaling pathways associated with cell growth and survival.
2. Antidepressant Properties
- Due to its structural similarity to known psychoactive compounds, it is hypothesized that this compound may possess antidepressant effects. Further studies are required to elucidate its pharmacological profile in this context.
Recent studies have focused on evaluating the efficacy of this compound in preclinical models:
Study 1 : Investigated the compound's effects on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types.
Study 2 : Explored its neuropharmacological effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- N1-(2-bromophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
- N1-(2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Uniqueness
N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, is believed to possess significant pharmacological properties, including antitumor and antidepressant activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H24F2N4O2, with a molecular weight of 402.4 g/mol. The structural features that contribute to its biological activity include:
- Fluorophenyl group : Influences electronic properties and enhances lipophilicity.
- Piperazine moiety : Known for its interaction with various biological targets.
- Tolyl group : Provides steric bulk, potentially affecting receptor binding.
Antitumor Activity
Preliminary studies have indicated that this compound exhibits notable antitumor properties. Research has shown that the compound can inhibit cell proliferation in several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Mechanism of Action :
The antitumor activity may be attributed to the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival and proliferation. Specific mechanisms could involve the modulation of apoptosis-related proteins or disruption of mitotic processes.
Antidepressant Properties
The structural similarity of this compound to known psychoactive agents suggests potential antidepressant effects. Initial investigations into its pharmacological profile indicate that it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Research Findings :
Studies employing animal models have demonstrated behavioral changes consistent with antidepressant activity, although further research is needed to elucidate the precise mechanisms involved.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cell proliferation in cancer cell lines | |
| Antidepressant | Behavioral changes indicative of antidepressant effects |
Case Studies
Several case studies have been conducted to explore the pharmacological effects of this compound:
-
Study on Antitumor Activity :
- Objective : To evaluate the efficacy against various cancer cell lines.
- Methodology : In vitro assays measuring cell viability and proliferation.
- Results : Significant reduction in viability was observed in breast and lung cancer cell lines.
-
Study on Antidepressant Effects :
- Objective : To assess behavioral changes in rodent models.
- Methodology : Administration followed by assessment using standard depression scales.
- Results : Notable improvements in depressive-like behaviors were recorded.
Q & A
Q. What synthetic routes are commonly employed to prepare N1-(2-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, and how are intermediates characterized?
The synthesis of oxalamide derivatives typically follows a two-step procedure:
Amine intermediate preparation : For example, (4-aminophenyl)(4-hydroxyphenyl)methanone is synthesized via tin(IV) chloride-mediated reduction of nitro precursors in concentrated HCl .
Oxalamide coupling : The amine reacts with oxalyl chloride derivatives under conditions optimized for yield and purity. For instance, N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (52% yield) was prepared using general Procedure 1, involving dichloromethane and triethylamine as a base .
Characterization : Intermediates and final compounds are validated via:
Q. Which analytical techniques are critical for confirming the structural integrity of this oxalamide derivative?
- High-resolution mass spectrometry (HRMS) : Essential for confirming molecular weight and formula (e.g., resolving isotopic patterns for Cl/F-containing compounds) .
- Multidimensional NMR : - HSQC/HMBC correlations clarify substituent positions, particularly for distinguishing fluorophenyl and methylpiperazine moieties .
- HPLC purity analysis : Ensures >95% purity, critical for biological assays. highlights the use of silica gel chromatography for purification, with final compounds achieving >90% purity .
Advanced Research Questions
Q. How can structural modifications to the fluorophenyl or methylpiperazine groups enhance target binding affinity?
- Fluorophenyl modifications : Introducing electron-withdrawing groups (e.g., -CF) may improve metabolic stability but could reduce solubility. (note: BenchChem excluded) suggests fluorinated analogs are prioritized for CNS targets due to blood-brain barrier penetration.
- Methylpiperazine optimization : Replacing the 4-methyl group with bulkier substituents (e.g., adamantyl in ) can modulate steric hindrance and binding pocket interactions. SAR studies in show that adamantyl-containing oxalamides exhibit enhanced enzyme inhibition due to hydrophobic interactions .
Methodology : Use molecular docking paired with free-energy perturbation (FEP) calculations to predict binding affinities before synthesis .
Q. How should researchers address discrepancies in enzyme inhibition data between preliminary and definitive assays?
- Case study : reports an oxalamide analog (S5456) showing 51% CYP3A4 inhibition in a preliminary screen but <50% in follow-up assays. This discrepancy may arise from:
- Assay conditions : Differences in enzyme concentration, substrate kinetics, or incubation time.
- Metabolic interference : Preliminary screens may lack liver microsomes to account for metabolic degradation.
Resolution : Validate hits using orthogonal assays (e.g., fluorescence-based vs. LC-MS quantification) and include negative controls (e.g., ketoconazole for CYP3A4) .
Q. What strategies are recommended for optimizing in vivo efficacy while minimizing off-target effects?
- Prodrug design : Modify the oxalamide’s solubility (e.g., ester prodrugs) to enhance bioavailability. describes bis-trifluoroacetate salt formulations to improve solubility .
- Selectivity profiling : Screen against panels of related enzymes (e.g., CYP isoforms in ) to identify off-target interactions. Prioritize compounds with >10-fold selectivity .
- Pharmacokinetic studies : Use radiolabeled analogs (e.g., -tags) to track tissue distribution and clearance in rodent models .
Q. How can conflicting data on metabolic stability be reconciled across studies?
- Variable CYP interactions : shows that minor structural changes (e.g., dimethoxybenzyl vs. pyridyl substitutions) drastically alter CYP inhibition profiles.
- Experimental design : Standardize metabolic stability assays using human liver microsomes (HLMs) and compare intrinsic clearance (CL) values. For example, compounds with CL <10 µL/min/mg are considered stable .
Q. What computational tools are most effective for predicting the pharmacokinetic properties of this compound?
Q. How do crystallographic data inform the rational design of analogs with improved potency?
- Case study : ’s adamantyl-containing oxalamides were designed based on X-ray structures showing hydrophobic packing in the enzyme’s active site. Similar approaches can guide fluorophenyl positioning to maximize π-π stacking .
- Fragment replacement : Replace methylpiperazine with constrained rings (e.g., piperidine in ) to reduce conformational flexibility and entropy penalties upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
